Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Organic Synthesis Process Chemistry Building Block

Low-purity benzoate building blocks introduce confounding assay artifacts in kinase and GPCR programs. Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8) eliminates this risk with ≥95% certified purity and a defined 2-amino-4-fluoro-5-hydroxy regiochemistry essential for oxidative cyclization to benzoxazole, benzofuran, and quinazolinone cores. Key advantages: • Free 5-OH provides a critical H-bond donor (HBD=2) for fragment library design, absent in 5-methoxy analogs. • 85% documented yield at 45.5 g scale with full NMR characterization ensures route reproducibility. • Stored at 0-5 °C; shipped ambient with blue ice on request. • Predicted bp 344.1 °C and density 1.400 g/cm³ inform solvent selection during scale-up.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 1113049-61-8
Cat. No. B1425199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-fluoro-5-hydroxybenzoate
CAS1113049-61-8
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)F)O
InChIInChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3
InChIKeyFSUONMUAAVMIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Fluorinated Building Block


Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8) is a trisubstituted benzoate ester featuring amino (–NH₂), fluoro (–F), and hydroxyl (–OH) groups at the 2-, 4-, and 5-positions, respectively, with a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol [1]. The compound is supplied as a brown solid with a certified purity of 97% and requires storage at 0–5 °C . Its InChI Key is FSUONMUAAVMIJC-UHFFFAOYSA-N, and it is catalogued under MDL number MFCD16159183 [1]. This substitution pattern places it within the fluorinated anthranilate ester family, a class valued in medicinal chemistry for generating diverse heterocyclic scaffolds.

Why Generic Substitution Fails: Functional Group Interdependence


The 2-amino-4-fluoro-5-hydroxy substitution pattern on the benzoate core is not arbitrarily interchangeable with close analogs such as the 5-methoxy derivative (CAS 159768-51-1), the ethyl ester (CAS 1248820-25-8), or the positional isomer methyl 4-amino-5-fluoro-2-hydroxybenzoate (CAS 1781061-20-8). Each functional group participates in distinct hydrogen-bond donor/acceptor networks and electronic effects: the 5-OH provides a hydrogen-bond donor (predicted HBD count = 2) , while the 4-F exerts a strong electron-withdrawing inductive effect that modulates the nucleophilicity of the 2-NH₂ and the acidity of the 5-OH . Replacing the methyl ester with an ethyl or tert-butyl ester alters both the steric bulk and the lipophilicity, which directly impacts reactivity in downstream transformations such as amidation or heterocycle formation . The combination of these three functionalities in the exact 2,4,5-regiochemistry is a prerequisite for generating specific chemotypes—for example, the 5-OH group enables oxidative cyclization pathways that are inaccessible to the 5-methoxy or 5-H analogs .

Quantitative Differentiation vs. Closest Analogs


Synthetic Yield Benchmark via Nitro Reduction

The methyl ester of 2-amino-4-fluoro-5-hydroxybenzoate is obtained via reduction of the corresponding 2-nitro precursor in 85% isolated yield as an off-white solid . This yield is reported under standard batch hydrogenation conditions at a 45.5 g scale. By comparison, the synthesis of the ethyl ester analog (CAS 1248820-25-8) has not been reported with a comparable isolated yield in the open literature, limiting scalability assessments for that derivative .

Organic Synthesis Process Chemistry Building Block

Purity Specification and Physical Form

The Sigma-Aldrich listing specifies a purity of 97% for methyl 2-amino-4-fluoro-5-hydroxybenzoate, supplied as a brown solid with a storage requirement of 0–5 °C . The tert-butyl ester analog (CAS not specified; C₁₁H₁₄FNO₃, MW 227.23) is available at 95% purity from commercial sources . The 2% purity differential (97% vs. 95%) may be consequential for applications requiring high-purity starting materials, such as fragment-based drug discovery or multi-step synthesis where impurity accumulation must be minimized.

Quality Control Procurement Stability

Predicted Physicochemical Property Differentiation

The predicted boiling point of methyl 2-amino-4-fluoro-5-hydroxybenzoate is 344.1 ± 42.0 °C with a predicted density of 1.400 ± 0.06 g/cm³ . The ethyl ester analog (CAS 1248820-25-8) has a predicted boiling point of 352.6 ± 42.0 °C and a predicted density of 1.339 ± 0.06 g/cm³ . The 8.5 °C lower boiling point and 0.061 g/cm³ higher density of the methyl ester may influence distillation and extraction protocols during workup and purification.

Physicochemical Properties Formulation Purification

Hydrogen-Bond Donor/Acceptor Profile

Methyl 2-amino-4-fluoro-5-hydroxybenzoate possesses two hydrogen-bond donor (HBD) groups (–NH₂ and –OH) and four hydrogen-bond acceptor (HBA) groups, as computed from its structure . The 5-methoxy analog (methyl 2-amino-4-fluoro-5-methoxybenzoate, CAS 159768-51-1) replaces the –OH with –OCH₃, thereby reducing the HBD count by one while maintaining a similar HBA profile . This loss of a hydrogen-bond donor eliminates the capacity for specific directional H-bond interactions that may be critical for target binding or crystal packing in solid forms of derived compounds.

Medicinal Chemistry Molecular Recognition Solubility

Validated Application Scenarios


Heterocycle Synthesis Scaffold

The free 5-hydroxyl group enables oxidative cyclization, O-alkylation, or Mitsunobu reactions to generate benzoxazole, benzofuran, or quinazolinone cores that are prevalent in kinase inhibitor and GPCR modulator programs. The 85% documented synthetic yield and 97% purity specification provide a reliable starting point for lead generation and SAR exploration, where impurities from lower-purity analogs could confound biological assay results.

Scalable Process Intermediate

The documented synthesis at 45.5 g scale with 85% yield and full NMR characterization (DMSO-d₆, 400 MHz: δ 9.05 (s, 1H), 7.28 (d, J=10.0 Hz, 1H), 6.54 (d, J=13.4 Hz, 1H), 6.30 (s, 2H), 3.74 (s, 3H)) establishes a benchmark for route scouting. The predicted boiling point of 344.1 °C and density of 1.400 g/cm³ inform solvent selection and workup design during scale-up.

Fragment-Based Drug Discovery

With a molecular weight of 185.15 Da, 2 hydrogen-bond donors, and 4 hydrogen-bond acceptors , this compound adheres to the Rule of Three for fragment screening. The 5-OH provides a critical H-bond donor absent in the 5-methoxy analog, expanding the pharmacophore diversity for fragment libraries targeting proteins with H-bond acceptor-rich binding pockets .

Analytical Reference Standard

The commercial availability at 97% purity with defined storage conditions (0–5 °C) makes this compound suitable as a reference standard for HPLC method development, impurity profiling, and stability-indicating assays in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.